molecular formula C14H15N3O3S2 B5812783 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone

2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone

Cat. No.: B5812783
M. Wt: 337.4 g/mol
InChI Key: QXNJLYULIQAAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone is a complex organic compound that features a benzothiazole ring substituted with a nitro group and a piperidinyl ethanone moiety

Chemical Reactions Analysis

Types of Reactions

2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted benzothiazole derivatives

Properties

IUPAC Name

2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c18-13(16-6-2-1-3-7-16)9-21-14-15-11-5-4-10(17(19)20)8-12(11)22-14/h4-5,8H,1-3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNJLYULIQAAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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